1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a pyrrolidine ring attached to a thiophene ring, with a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the prop-2-en-1-one moiety to a propanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the leaving groups on the pyrrolidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines, thioethers, or halogenated derivatives.
Scientific Research Applications
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[2-(Thiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one: Lacks the methyl group on the thiophene ring, which may affect its reactivity and biological activity.
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]but-2-en-1-one: Contains an additional carbon in the prop-2-en-1-one moiety, potentially altering its chemical properties and applications.
1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-2-one: The position of the double bond is shifted, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(5-methylthiophen-2-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-12(14)13-8-4-5-10(13)11-7-6-9(2)15-11/h3,6-7,10H,1,4-5,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUIDFUYEFLFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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